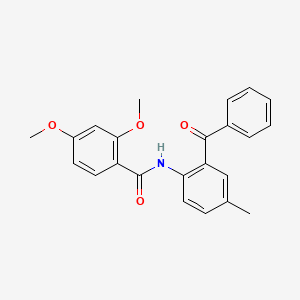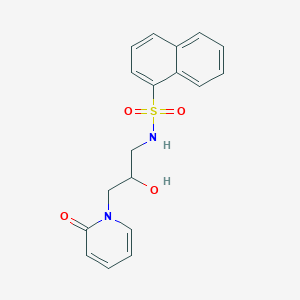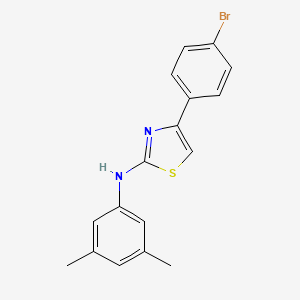
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain the final product.Molecular Structure Analysis
The structure of similar compounds is established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy .Chemical Reactions Analysis
The most direct method for the preparation of similar compounds is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .Physical And Chemical Properties Analysis
Similar compounds are white powders that are soluble in polar solvents such as DMSO and DMF. They have a melting point of 118°C and a boiling point of 451.8°C. These compounds are stable under normal conditions and do not decompose easily.Wissenschaftliche Forschungsanwendungen
Chemical Oxidation Studies
- The study of chemical oxidation processes of similar compounds, such as N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, reveals insights into the oxidation of methyl groups and the formation of various derivatives, which can be pertinent to understanding the behavior of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide under similar conditions (Adolphe-Pierre et al., 1998).
Synthesis of New Compounds
- Research on the synthesis of new compounds utilizing similar molecular structures, like the tridentate ligand containing a 1H-indol-3-yl group, demonstrates the potential for creating biologically active metal complexes. This provides a framework for exploring the applications of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide in forming new bioactive compounds (Al‐Hamdani & Al Zoubi, 2015).
Studies in Organic Chemistry
- Investigations into the reactions of similar compounds, such as N-(α-acetoxy)4-pyridylmethyl]-3,5-dimethylbenzamide, with various isocyanates, have implications for the understanding of the reactivity and potential applications of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide in organic synthesis (Braña et al., 1990).
Biological Activity Research
- The study of the biological activity of compounds structurally similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide, such as the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, provides insights into potential biological applications, including exploring their activity as para-amino benzoic acid antagonists and CYP3A2 substrates (Avdeenko et al., 2020).
Progesterone Receptor Modulators
- Research on pyrrole-oxindole progesterone receptor modulators, including compounds with a 1H-indol-5-yl structure, highlights the potential of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide in the development of new agents for female healthcare applications (Fensome et al., 2008).
Wirkmechanismus
Similar compounds have been shown to have potential as a serotonin receptor agonist, which makes it a promising candidate for the treatment of depression and anxiety.
Safety and Hazards
The safety of similar compounds has been tested in vitro and in vivo studies. In these studies, it was found to be relatively non-toxic at low doses, and no significant adverse effects were observed.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-13-5-7-17(9-14(13)2)20(23)21-12-16-6-8-19-18(11-16)10-15(3)22(19)4/h5-11H,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGLECNDPVUCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802229.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2802233.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802234.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one](/img/structure/B2802235.png)

![3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2802238.png)
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802239.png)


![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2802245.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2802246.png)
![5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B2802250.png)